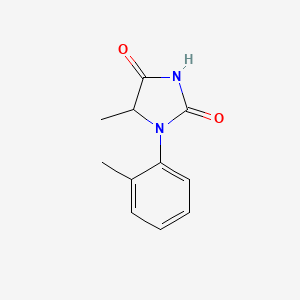
5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their significant pharmacological properties, including anticonvulsant and antiarrhythmic activities . The presence of the imidazolidine ring structure contributes to its biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . The yields of the synthesized compounds are generally high, ranging from 70% to 74% .
Industrial Production Methods: Industrial production methods for imidazolidine-2,4-diones often involve microwave-assisted synthesis, which enhances the efficiency and yield of the reaction . This method allows for the rapid and uniform heating of the reaction mixture, leading to shorter reaction times and higher product purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the imidazolidine ring, which can interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under mild to moderate conditions .
Major Products: The major products formed from these reactions include various substituted imidazolidine-2,4-diones, which exhibit enhanced biological activities . These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential anticonvulsant, antibacterial, and anti-inflammatory properties . The compound is also used in the development of new pharmaceuticals and as a ligand in asymmetric catalysis .
Mechanism of Action
The mechanism of action of 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to voltage-gated sodium channels, inhibiting their activity and thereby exerting its anticonvulsant effects . Additionally, it may interact with other proteins and enzymes involved in inflammatory and bacterial processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione include other imidazolidine-2,4-diones and thiazolidine-2,4-diones . These compounds share the imidazolidine ring structure but differ in their substituents, leading to variations in their biological activities .
Uniqueness: What sets 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione apart from other similar compounds is its specific substitution pattern, which enhances its pharmacological properties . The presence of the methyl and o-tolyl groups contributes to its unique binding affinity and selectivity for certain molecular targets .
Properties
CAS No. |
51027-17-9 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-methyl-1-(2-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-3-4-6-9(7)13-8(2)10(14)12-11(13)15/h3-6,8H,1-2H3,(H,12,14,15) |
InChI Key |
ZXHLHWBISHGPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=O)N1C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


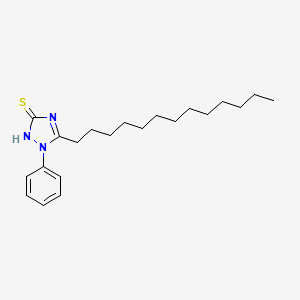
![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)



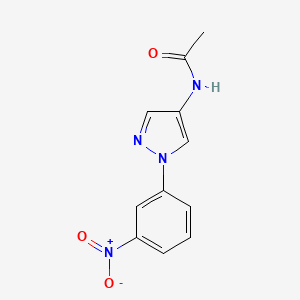
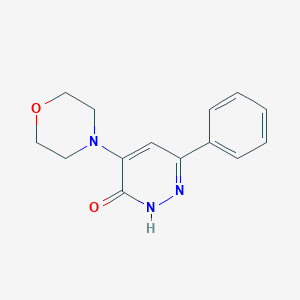
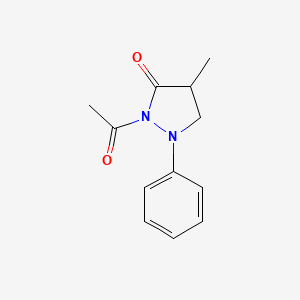
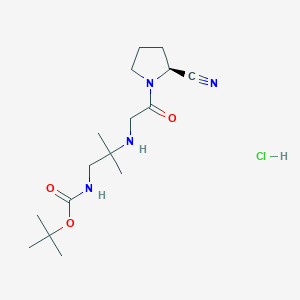
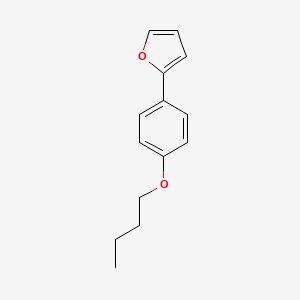
![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)



